4-(Bromomethyl)-4-cyclobutylcyclohex-1-ene

Lipophilicity Drug-likeness Partition coefficient

4-(Bromomethyl)-4-cyclobutylcyclohex-1-ene (CAS 1934409-41-2) is a geminally disubstituted cyclohexene bearing a bromomethyl handle and a cyclobutyl ring at the 4-position. With a molecular formula of C₁₁H₁₇Br and a molecular weight of 229.16 g/mol, it belongs to the class of homoallylic alkyl bromides and is primarily positioned as a synthetic intermediate for constructing cyclobutane-containing molecular architectures.

Molecular Formula C11H17Br
Molecular Weight 229.16 g/mol
Cat. No. B13199190
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Bromomethyl)-4-cyclobutylcyclohex-1-ene
Molecular FormulaC11H17Br
Molecular Weight229.16 g/mol
Structural Identifiers
SMILESC1CC(C1)C2(CCC=CC2)CBr
InChIInChI=1S/C11H17Br/c12-9-11(10-5-4-6-10)7-2-1-3-8-11/h1-2,10H,3-9H2
InChIKeyZOISSKUIUOPSHX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Bromomethyl)-4-cyclobutylcyclohex-1-ene: Structural and Physicochemical Baseline for Procurement Decisions


4-(Bromomethyl)-4-cyclobutylcyclohex-1-ene (CAS 1934409-41-2) is a geminally disubstituted cyclohexene bearing a bromomethyl handle and a cyclobutyl ring at the 4-position . With a molecular formula of C₁₁H₁₇Br and a molecular weight of 229.16 g/mol, it belongs to the class of homoallylic alkyl bromides and is primarily positioned as a synthetic intermediate for constructing cyclobutane-containing molecular architectures . Its computed physicochemical profile—LogP 3.91, zero hydrogen-bond donors or acceptors, and only two rotatable bonds—indicates a compact, lipophilic scaffold .

Why Generic Substitution of 4-(Bromomethyl)-4-cyclobutylcyclohex-1-ene Introduces Synthetic Risk


Attempts to replace 4-(bromomethyl)-4-cyclobutylcyclohex-1-ene with a halide or alkyl analog are likely to alter reactivity, selectivity, and downstream product profiles. The bromomethyl group provides markedly higher leaving-group ability than chlorine, directly affecting nucleophilic displacement kinetics [1]. Simultaneously, the cyclobutyl substituent imposes greater steric demand and ring-strain-driven conformational preferences relative to a methyl or linear alkyl group, which can influence diastereoselectivity in subsequent transformations [2]. The cyclohexene double bond further distinguishes it from the fully saturated cyclohexane analog by offering an orthogonal handle for alkene functionalization (e.g., epoxidation, dihydroxylation, or cross-metathesis). Users who substitute without considering these cumulative effects may encounter lower yields, altered isomer ratios, or failed reaction cascades.

4-(Bromomethyl)-4-cyclobutylcyclohex-1-ene: Differentiated Performance Data vs. Closest Analogs


Lipophilicity (LogP) Comparison: Bromo vs. Chloro Analog

The bromomethyl compound exhibits a computed LogP of 3.91, compared to 3.75 for the chloromethyl analog . The ΔLogP of +0.16 indicates a slightly higher lipophilicity, which may enhance membrane permeability for intermediates destined for biological screening, while also affecting chromatographic retention during purification.

Lipophilicity Drug-likeness Partition coefficient

Molecular Weight Differential and Its Impact on Stoichiometry

The bromomethyl compound has a molecular weight of 229.16 g/mol, while the chloromethyl analog is 184.71 g/mol . In multi-step syntheses where the fragment is eventually cleaved or modified, the extra 44.45 g/mol represents additional mass that must be carried through intermediate steps, potentially affecting atom economy.

Molecular weight Stoichiometry Cost efficiency

Reactivity Advantage of Bromide over Chloride in Nucleophilic Displacement

Bromide is a ca. 10–50× better leaving group than chloride in SN2 reactions owing to its weaker carbon–halogen bond and lower pKa of the conjugate acid [1]. This class-level inference predicts that 4-(bromomethyl)-4-cyclobutylcyclohex-1-ene will undergo nucleophilic displacement under milder conditions (lower temperature, shorter time, weaker nucleophile) than its chloromethyl counterpart.

Leaving group ability SN2 kinetics Halide reactivity

Predicted Density and Boiling Point vs. Saturated Analog

The saturated analog [1-(bromomethyl)cyclobutyl]cyclohexane has a predicted density of 1.258 g/cm³ and boiling point of 240.5 °C . While experimentally determined values for the cyclohexene target are not publicly available, the presence of a double bond typically lowers the boiling point slightly and increases density relative to the saturated counterpart. The 4-(bromomethyl)cyclohexene scaffold (without cyclobutyl) shows a density of 1.331 g/cm³ at 25 °C .

Physicochemical properties Purification Handling

High-Value Application Scenarios for 4-(Bromomethyl)-4-cyclobutylcyclohex-1-ene


Synthesis of Cyclobutane-Containing Pharmaceutical Intermediates

The cyclobutyl group is increasingly employed in medicinal chemistry to improve metabolic stability and modulate conformational preferences [1]. 4-(Bromomethyl)-4-cyclobutylcyclohex-1-ene can serve as a bifunctional intermediate: the bromomethyl group enables alkylation of amine, thiol, or alcohol nucleophiles, while the cyclohexene ring can be functionalized orthogonally (e.g., epoxidation, hydrogenation) to generate diverse cyclobutane-bearing scaffolds for SAR exploration. Procurement is indicated when a project requires a pre-installed cyclobutyl ring that cannot be efficiently introduced via late-stage coupling.

Stereoselective Synthesis Leveraging Cyclobutyl Steric Effects

The steric bulk of the cyclobutyl group, combined with the rigid geminal substitution pattern, can influence the facial selectivity of reactions at the double bond or at the bromomethyl center [2]. In a research setting, this compound may be selected over a 4-methyl analog when higher diastereoselectivity is required during electrophilic additions to the alkene. Although direct quantitative data for this specific substrate are not available, the established conformational preferences of cyclobutane-substituted cyclohexanes support this rationale [2].

Late-Stage Diversification via Bromide Displacement in Library Synthesis

The higher leaving-group ability of bromide relative to chloride (class-level inference, ~10–50×) makes this compound suitable for high-throughput parallel synthesis where mild, rapid nucleophilic displacement is essential [3]. The bromomethyl handle can be elaborated with a range of nucleophiles (amines, thiols, alkoxides) under SN2 conditions at moderate temperatures, reducing the risk of thermal degradation of sensitive products.

Building Block for CETP Inhibitor or Related Cardiovascular Agent Libraries

Patents describing biaryl- or heterocyclic biaryl-substituted cyclohexene derivatives as CETP inhibitors highlight the relevance of decorated cyclohexene scaffolds in cardiovascular drug discovery [4]. While the specific role of 4-(bromomethyl)-4-cyclobutylcyclohex-1-ene in these patents is not detailed, its structural features align with the core motif, making it a candidate intermediate for constructing focused compound libraries in this therapeutic area.

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